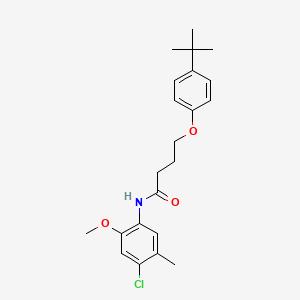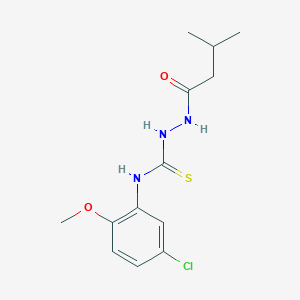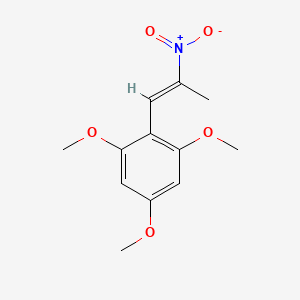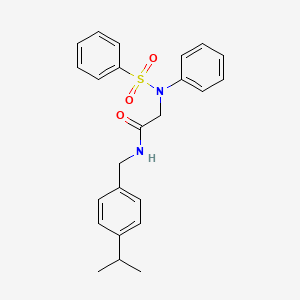![molecular formula C28H22N2O3S B4627419 4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)
4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinonitrile derivatives, such as "4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile," typically involves multistep organic reactions, including condensation, nucleophilic substitution, and cyclization processes. For example, studies on similar compounds have reported the use of co-sensitizer dyes in dye-sensitized solar cells (DSSCs) to achieve improved efficiency through enhanced molecular architecture (Hemavathi et al., 2019).
Molecular Structure Analysis
The crystal structure and molecular geometry of nicotinonitrile derivatives have been elucidated through single-crystal studies, confirming their non-planar nature and detailing the dihedral angles between various phenyl rings and the central pyridine ring. This information is crucial for understanding the compound's electronic structure and reactivity (S. Chantrapromma et al., 2009).
Applications De Recherche Scientifique
Synthesis and Photovoltaic Application
A novel compound, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, shows significant potential in dye‐sensitized solar cells (DSSCs) as a co-sensitizer dye. Its photovoltaic performances were investigated, revealing a molar extinction coefficient value much higher than that of N719. DSSC devices utilizing this compound as a co-sensitizer displayed a 1.78 times better efficiency compared to devices based solely on N719. This study highlights the compound's ability to enhance spectral coverage and improve DSSC efficiency, marking a significant step forward in solar energy conversion technology (Hemavathi et al., 2019).
Chemoselective Formation of Nitriles
Research on indirect electrolytic oxidation of thioamides using organotellurium as a mediator has shown that compounds like bis(p-methoxyphenyl) telluride can react with supporting electrolytes to produce mild oxidizing agents. These agents can convert thioamides into nitriles or 1,2,4-thiadiazoles, depending on the conditions. This method offers a chemoselective approach to forming nitriles, showcasing the versatility of organotellurium compounds in synthetic chemistry (T. Matsuki et al., 1988).
Antibacterial Applications
A study on (nicotinonitrile-thiazole)-based Schiff bases and their bis analogs demonstrated superior antibacterial activity, particularly against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds, synthesized through a one-pot protocol, exhibited MIC and MBC values indicative of high antibacterial potency. This research suggests that Schiff bases linked to arene units have potential as effective antibacterial agents (M. A. Elneairy et al., 2023).
Propriétés
IUPAC Name |
4,6-bis(4-methoxyphenyl)-2-phenacylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O3S/c1-32-22-12-8-19(9-13-22)24-16-26(20-10-14-23(33-2)15-11-20)30-28(25(24)17-29)34-18-27(31)21-6-4-3-5-7-21/h3-16H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTGRJZSNMJVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4627399.png)
![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4627407.png)

![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4627430.png)



